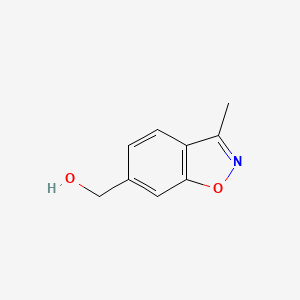

(3-Methyl-1,2-benzoxazol-6-yl)methanol

描述

(3-Methyl-1,2-benzoxazol-6-yl)methanol is a benzoxazole derivative characterized by a fused benzene and oxazole ring system. The compound features a methyl group at position 3 and a hydroxymethyl (-CH₂OH) substituent at position 6 (Figure 1). Benzoxazoles are heterocyclic compounds of significant interest in medicinal and materials chemistry due to their structural rigidity, metabolic stability, and ability to engage in hydrogen bonding. The methanol group at position 6 likely enhances solubility and serves as a synthetic handle for further functionalization .

属性

IUPAC Name |

(3-methyl-1,2-benzoxazol-6-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-8-3-2-7(5-11)4-9(8)12-10-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFITXKUYKYRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2-benzoxazol-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then subjected to cyclization with formaldehyde and a suitable catalyst to yield the desired benzoxazole derivative. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

(3-Methyl-1,2-benzoxazol-6-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the oxazole ring or the substituents.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of (3-Methyl-1,2-benzoxazol-6-yl)aldehyde or (3-Methyl-1,2-benzoxazol-6-yl)carboxylic acid.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

科学研究应用

(3-Methyl-1,2-benzoxazol-6-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (3-Methyl-1,2-benzoxazol-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

相似化合物的比较

Structural and Functional Analogues

A comparative analysis of (3-Methyl-1,2-benzoxazol-6-yl)methanol with structurally related compounds reveals key differences in substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The methanol group in this compound contrasts with the nitro group in 1,2-Benzisoxazole-3-methanol, 6-nitro (). While the former improves hydrophilicity, the latter increases electrophilicity, making it reactive in substitution reactions. The methyl group at position 3 in both the target compound and BRD4 inhibitor (5Y93) likely stabilizes the benzoxazole core against metabolic degradation .

Biological Relevance: The BRD4 inhibitor (5Y93) demonstrates how bulky substituents (e.g., ethanamide-morpholine) at position 6 enhance binding to bromodomains, a feature absent in simpler analogs like this compound . The nitro derivative () may serve as a precursor to antimicrobial or antiparasitic agents, whereas the target compound’s methanol group could facilitate conjugation in prodrug design.

Synthetic Considerations: Synthesis of benzoxazole derivatives often involves cyclization reactions (e.g., using PPA as in ) or reduction of ester groups to alcohols (e.g., DIBAL-H in ). The methanol group in the target compound may arise from such reductions.

生物活性

(3-Methyl-1,2-benzoxazol-6-yl)methanol is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural characteristics, including a methyl group and a hydroxymethyl group, contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from 2-aminophenol. A common method includes the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with formaldehyde under acidic conditions to yield the desired product. This process often employs solvents like ethanol or methanol and catalysts such as hydrochloric or sulfuric acid.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate metabolic pathways, leading to various biological effects such as enzyme inhibition or alterations in cellular signaling processes.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, as well as some Gram-negative strains . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For example, compounds similar to this compound have shown cytotoxicity against breast cancer cells (e.g., MCF-7) and colorectal cancer cells (e.g., HCT-116) with varying degrees of effectiveness . The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.

Case Studies and Research Findings

| Study | Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|---|

| Bernard et al. (2014) | 3-(2-benzoxazol-5-yl)alanine | MCF-7 | 10 | Cytotoxicity observed |

| Chung et al. (2015) | Benzoxazole derivatives | HCT-116 | 15 | Induced apoptosis |

| Reddy et al. (2016) | Various benzoxazoles | A549 (lung cancer) | 20 | Growth inhibition |

These studies highlight the promising anticancer potential of benzoxazole derivatives, suggesting that this compound may share similar properties.

Comparison with Related Compounds

The unique structure of this compound differentiates it from other benzoxazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzoxazole | Basic structure without substituents | Limited activity |

| 2-Methylbenzoxazole | Methyl at the 2-position | Moderate antimicrobial activity |

| 6-Hydroxybenzoxazole | Hydroxyl at the 6-position | Enhanced cytotoxicity |

The presence of both methyl and hydroxymethyl groups in this compound potentially enhances its solubility and reactivity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。